1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Drug Discovery Medicinal Chemistry Physicochemical Properties

1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a privileged 5-amino-1H-pyrazole scaffold for kinase inhibitor design. The 3-isopropyl substituent (LogP 2.76) strikes an optimal balance between the methyl analog (LogP 1.51) and phenyl variant (LogP 3.42), enhancing cell permeability while reducing off-target liability. The C5 primary amine enables amide coupling, reductive amination, or diazotization for rapid elaboration into pyrazolo-pyrimidine, -triazine, or -pyrazine cores. Supplied at ≥95% purity for reliable fragment-based drug discovery and ATP-binding site SAR campaigns.

Molecular Formula C13H17N3
Molecular Weight 215.29
CAS No. 1154569-05-7
Cat. No. B3045871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine
CAS1154569-05-7
Molecular FormulaC13H17N3
Molecular Weight215.29
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)N)CC2=CC=CC=C2
InChIInChI=1S/C13H17N3/c1-10(2)12-8-13(14)16(15-12)9-11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3
InChIKeyNKFGUVGGLFKUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1154569-05-7): Physicochemical Identity and Scaffold Overview


1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 1154569-05-7) is a 5-amino-1H-pyrazole derivative with a benzyl group at N1 and an isopropyl group at C3. This aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently employed in kinase inhibitor design [1]. The compound's molecular formula is C13H17N3 (MW 215.3), and it is commercially available as a versatile small-molecule building block for research and further manufacturing .

Why 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic 5-Amino-1H-pyrazoles


The substitution pattern at the N1 and C3 positions of the pyrazole core critically influences the compound's physicochemical properties, target engagement, and biological outcome. Generic substitution of the 3-isopropyl moiety with smaller (e.g., methyl) or larger (e.g., phenyl) groups alters lipophilicity (LogP), molecular size, and conformational flexibility, which in turn impacts membrane permeability, binding pocket complementarity, and off-target liability. Empirical evidence from a related 1-benzyl-3-methyl-1H-pyrazol-5-amine fragment bound to Mycobacterium tuberculosis InhA demonstrates that even minor alkyl changes can dictate binding pose retention during fragment elaboration [1]. Therefore, assuming functional equivalence across 1-benzyl-1H-pyrazol-5-amines without quantitative property comparison is scientifically unfounded.

Quantitative Differentiation Evidence: 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: Balancing Membrane Permeability and Solubility

1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine exhibits an experimental LogP of 2.76 , which represents a significant lipophilicity shift compared to its closest analogs. This value lies between the less lipophilic 1-benzyl-3-methyl-1H-pyrazol-5-amine (LogP = 1.51) and the more lipophilic 1-benzyl-3-phenyl-1H-pyrazol-5-amine (LogP = 3.42) . The quantified difference is +1.25 LogP units relative to the methyl analog and -0.66 LogP units relative to the phenyl analog, indicating a distinct balance in the lipophilicity profile.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Molecular Size and Rotatable Bond Tuning for Fragment-Based Drug Discovery

1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine possesses a molecular weight of 215.3 Da and contains 3 rotatable bonds (estimated) . This places it as an intermediate-sized fragment between the smaller 1-benzyl-3-methyl-1H-pyrazol-5-amine (MW = 187.2 Da, 2 rotatable bonds) and the larger 1-benzyl-3-phenyl-1H-pyrazol-5-amine (MW = 249.3 Da, 3 rotatable bonds) . The 3-isopropyl group provides increased steric bulk and conformational restriction relative to the methyl analog, which can enhance target selectivity while still remaining within the rule-of-three guidelines for fragment-based drug discovery (MW ≤ 300).

Fragment-Based Drug Discovery Lead Optimization Molecular Complexity

Comparative Safety Profile: GHS Classification and Precautionary Statements

According to its Safety Data Sheet (SDS), 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine is classified as GHS07 (Harmful/Irritant) with Hazard Statements H302, H315, H319, and H335, signaling acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation . This safety profile is consistent with related 1-benzyl-1H-pyrazol-5-amines, such as the phenyl analog, which carries identical GHS classifications . There is no indication of additional, unique hazards (e.g., GHS08 for carcinogenicity or GHS09 for environmental toxicity) that would necessitate elevated handling precautions beyond standard laboratory practice.

Chemical Safety Procurement Laboratory Handling

Structural Differentiation for Kinase Inhibitor Design: Isopropyl vs. Methyl Impact on Binding Pose

A co-crystal structure of the 3-methyl analog (1-benzyl-3-methyl-1H-pyrazol-5-amine) bound to Mycobacterium tuberculosis InhA (PDB ID: 5OIF) reveals a specific binding pose that was retained during fragment elaboration, a property attributed to the 'functional group complexity' of the fragment [1]. The 3-isopropyl group of 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine introduces increased steric bulk relative to the 3-methyl group. While direct co-crystal data for the isopropyl compound is not currently available in public repositories, class-level inference suggests that this substitution may alter the binding mode (e.g., by inducing a different rotamer or subpocket occupancy) in certain kinase ATP-binding sites, potentially improving selectivity for targets where the methyl analog shows off-target activity. However, this remains a hypothesis requiring experimental validation.

Kinase Inhibition X-ray Crystallography Fragment Elaboration

Research and Industrial Application Scenarios for 1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine


Kinase Inhibitor Fragment Library Design and SAR Exploration

1-Benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine serves as a valuable 5-amino-1H-pyrazole fragment for constructing focused kinase inhibitor libraries. Its intermediate LogP (2.76) and molecular weight (215.3 Da) make it an attractive starting point for fragment-based drug discovery campaigns targeting kinases with ATP-binding sites that accommodate medium-sized hydrophobic substituents [REFS-1, REFS-2]. Researchers can use this compound to systematically explore SAR around the 3-position alkyl group, comparing it to the methyl analog (LogP 1.51, MW 187.2) and phenyl analog (LogP 3.42, MW 249.3) to optimize permeability and binding affinity [REFS-3, REFS-4].

Synthetic Intermediates for Advanced Heterocyclic Scaffolds

The primary amine at the 5-position of the pyrazole ring provides a versatile synthetic handle for further functionalization, including amide coupling, reductive amination, or diazotization. This compound is therefore well-suited as an intermediate for synthesizing more complex pyrazolo-pyrimidine, pyrazolo-triazine, or pyrazolo-pyrazine scaffolds relevant to medicinal chemistry programs [1]. The 3-isopropyl group offers a distinct steric and electronic environment that can influence downstream cyclization reactions and final compound properties.

Probe Development for Target Engagement Studies

Given the established role of 1-benzyl-1H-pyrazol-5-amines as kinase-binding fragments [2], 1-benzyl-3-(propan-2-yl)-1H-pyrazol-5-amine can be utilized as a starting point for developing chemical probes. Its moderate LogP (2.76) suggests favorable cellular permeability, making it a candidate for cell-based target engagement assays. The 3-isopropyl group may confer improved selectivity profiles compared to smaller alkyl analogs, although this requires empirical validation in specific kinase assays.

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